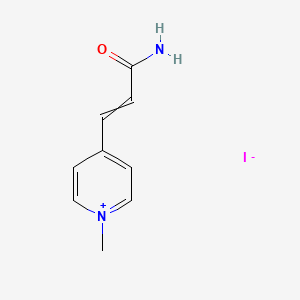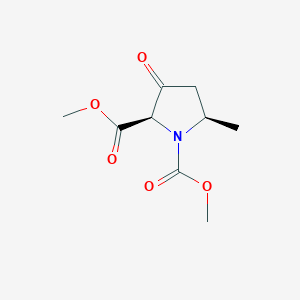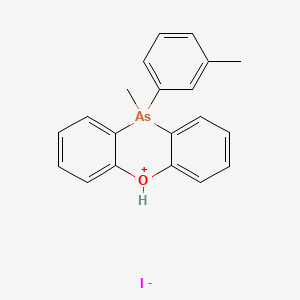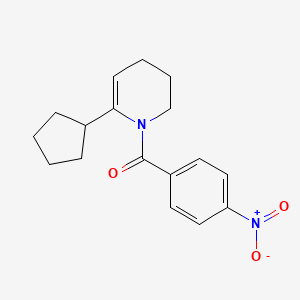
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexadienone ring substituted with chlorine, methoxy, and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where an acyl group is introduced to an aromatic ring using a Lewis acid catalyst such as aluminum chloride. This is followed by a series of substitution reactions to introduce the chlorine and methoxy groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to cyclohexadienols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted cyclohexadienones, cyclohexadienols, and quinones, depending on the specific reaction conditions and reagents used .
科学研究应用
2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities .
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-4-methoxyphenol
- 2,6-Dichloro-4-methoxybenzaldehyde
- 2,6-Dichloro-4-methoxybenzoic acid
Uniqueness
Compared to these similar compounds, 2,6-Dichloro-4-methoxy-4-(propan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
61306-40-9 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC 名称 |
2,6-dichloro-4-methoxy-4-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-6(2)10(14-3)4-7(11)9(13)8(12)5-10/h4-6H,1-3H3 |
InChI 键 |
MVIRHZULNKRLAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



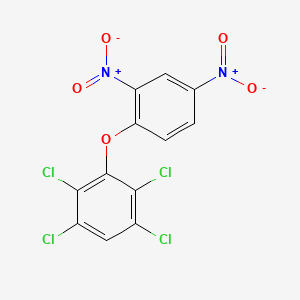
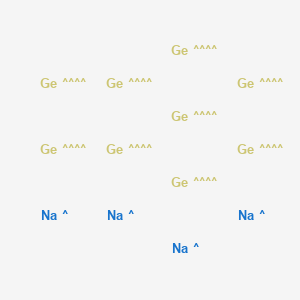
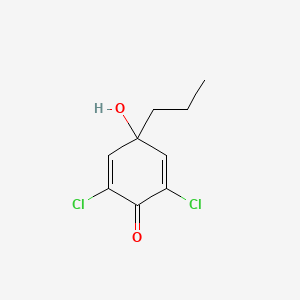
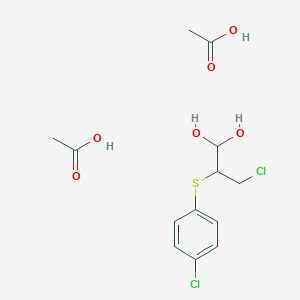
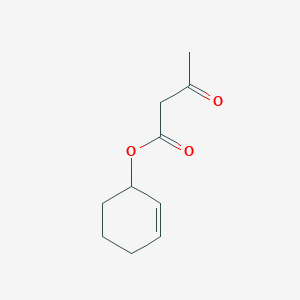
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
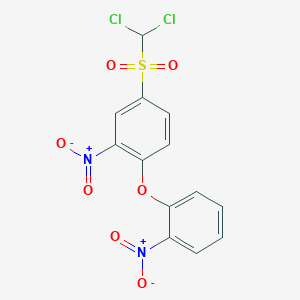
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
